molecular formula C15H11NO4 B14325040 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate CAS No. 110519-59-0

3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate

Cat. No.: B14325040
CAS No.: 110519-59-0
M. Wt: 269.25 g/mol
InChI Key: YJBLURBFQPFGOR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . This core is then further functionalized through various chemical reactions to introduce the acetate group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazoles, quinones, and hydroxylated derivatives .

Scientific Research Applications

3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,4-dioxo-4,9-dihydro-1H-carbazol-7-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential use in electronic materials make it a compound of significant interest in both medicinal and industrial research .

Properties

CAS No.

110519-59-0

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

(6-methyl-5,8-dioxo-9H-carbazol-2-yl) acetate

InChI

InChI=1S/C15H11NO4/c1-7-5-12(18)14-13(15(7)19)10-4-3-9(20-8(2)17)6-11(10)16-14/h3-6,16H,1-2H3

InChI Key

YJBLURBFQPFGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C3=C(N2)C=C(C=C3)OC(=O)C

Origin of Product

United States

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